

The Discovery and Development of Ethametsulfuron-methyl: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethametsulfuron**

Cat. No.: **B054947**

[Get Quote](#)

Introduction

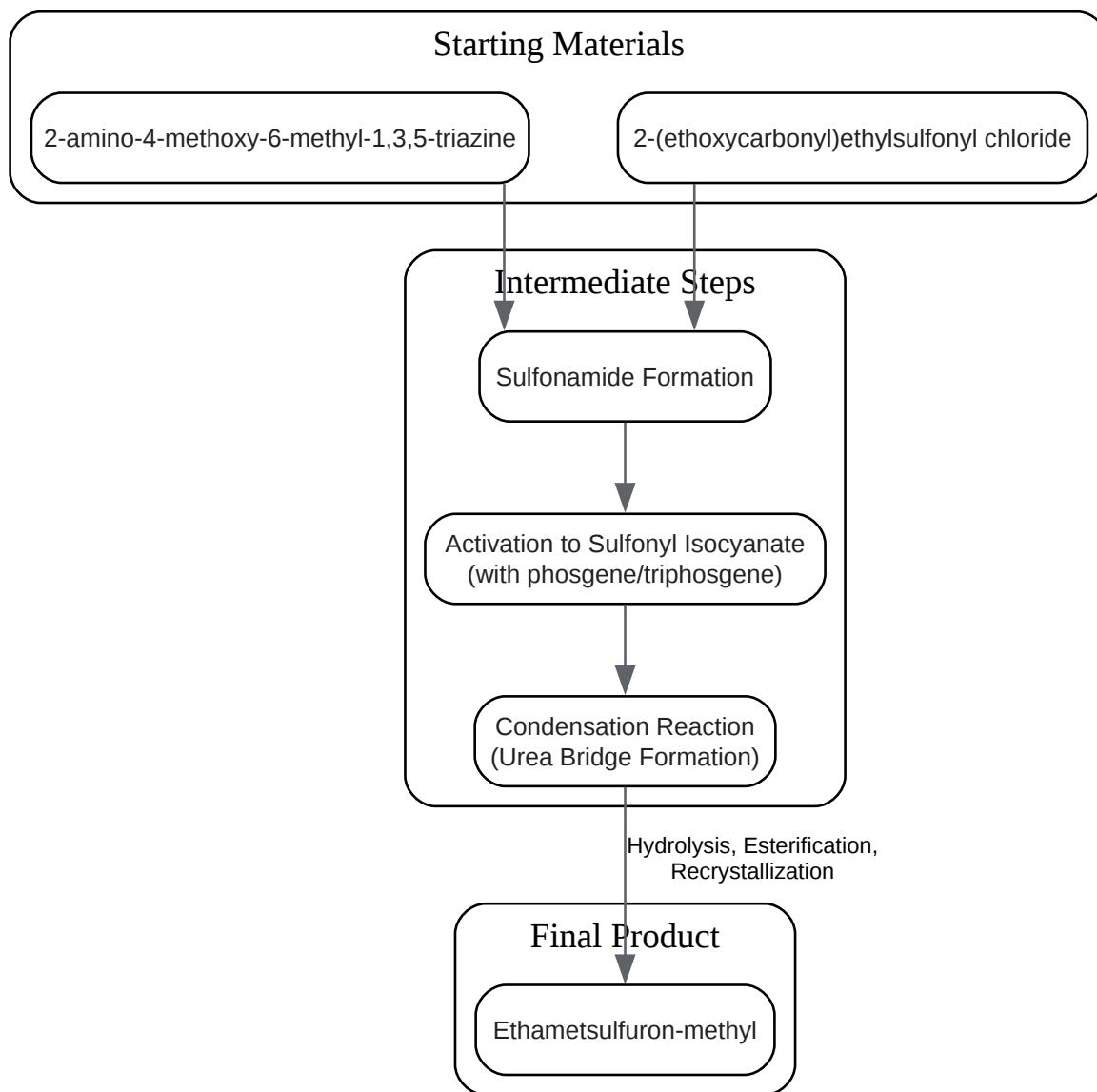
Ethametsulfuron-methyl is a selective, systemic herbicide belonging to the sulfonylurea class, developed for the post-emergence control of broadleaf weeds, particularly in canola (oilseed rape) crops.^{[1][2]} Its discovery marked a significant advancement in weed management, offering a solution for controlling problematic weeds within the same botanical family as the crop itself.^[2] This technical guide provides an in-depth exploration of the discovery, development history, mechanism of action, and key experimental data related to **ethametsulfuron-methyl**, tailored for researchers and professionals in the fields of agricultural science and drug development.

Discovery and Development Timeline

Ethametsulfuron-methyl was developed by E.I. DuPont de Nemours & Company, emerging from a broader research program into sulfonylurea chemistry that began to show herbicidal properties in 1966.^[2] The development of **ethametsulfuron-methyl**, under the product name MUSTER®, specifically targeted the need for effective broadleaf weed control in canola.^[2]

- 1966: The herbicidal properties of the sulfonylurea chemical class were first reported.^[2]
- 1984: Field trials for MUSTER®, the end-use product containing **ethametsulfuron-methyl**, were initiated in Western Canada.^[2]

- 1986: The initial submission for the registration of **ethametsulfuron**-methyl was filed with Agriculture Canada.[2]
- 1992: A decision document was published by Agriculture Canada, granting temporary registration for **ethametsulfuron**-methyl and MUSTER® in Canada.[2]
- Early 2000s: The United States Environmental Protection Agency (EPA) evaluated **ethametsulfuron**-methyl as a new active ingredient for use on canola, establishing tolerances for its residues.[3][4]

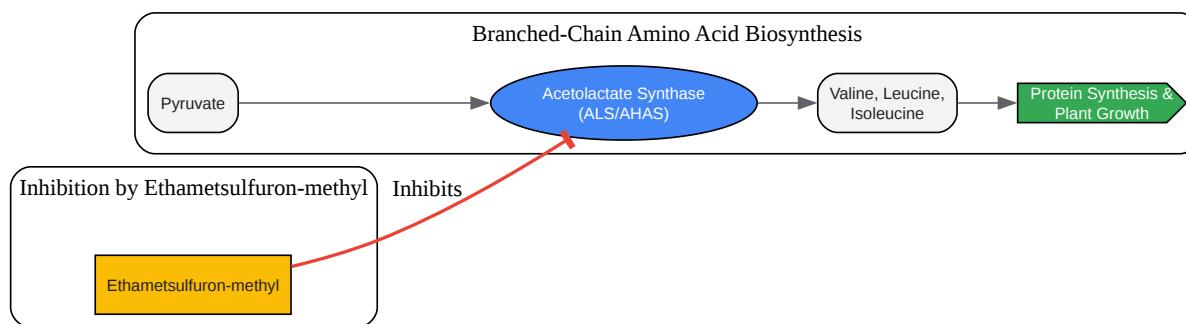

Chemical Synthesis and Properties

Ethametsulfuron-methyl is synthesized through a multi-step process characteristic of sulfonylurea herbicides. The general synthetic route involves the reaction of a sulfonyl isocyanate with an appropriate amine-substituted heterocycle.[5]

General Experimental Protocol for Synthesis

While a detailed, step-by-step industrial synthesis protocol is proprietary, the general chemical pathway can be outlined as follows:[5]

- Sulfonamide Formation: 2-amino-4-methoxy-6-methyl-1,3,5-triazine is sulfonylated using 2-(ethoxycarbonyl)ethylsulfonyl chloride in the presence of a base to produce the corresponding sulfonamide.
- Sulfonyl Isocyanate Generation: The sulfonamide intermediate is then activated with phosgene or triphosgene to create a reactive sulfonyl isocyanate.
- Urea Bridge Construction: The sulfonyl isocyanate undergoes a condensation reaction with methyl 2-amino-4-methoxy-6-methyl-1,3,5-triazine-5-carboxylate. This step forms the critical sulfonylurea bridge.
- Final Modification and Purification: The resulting compound undergoes final hydrolysis, methyl esterification, and is purified through recrystallization to yield **ethametsulfuron**-methyl.[5]


[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **ethametsulfuron-methyl**.

Mechanism of Action: ALS Inhibition

Ethametsulfuron-methyl's herbicidal activity stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[1][3][6][7]} This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.^{[1][8][9]}

As a systemic herbicide, **ethametsulfuron-methyl** is absorbed through the foliage and roots of the target weed and is translocated via both the xylem and phloem to the plant's growing points, where the ALS enzyme is most active.[1][10] By blocking this essential metabolic pathway, the herbicide halts cell division and growth, leading to characteristic symptoms such as stunting, chlorosis (yellowing), and eventual necrosis of the weed.[1][10] This mode of action is highly effective at low application rates.[10]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **ethametsulfuron-methyl**.

Quantitative Data Summary

The development of **ethametsulfuron-methyl** was supported by extensive toxicological, efficacy, and environmental fate studies. Key quantitative data from these studies are summarized below.

Table 1: Toxicological Profile of Ethametsulfuron-methyl

Study Type	Species	Endpoint	Value (mg/kg)	Reference(s)
Acute Oral Toxicity	Rat	LD50	>5000	[3]
Acute Dermal Toxicity	Rabbit	LD50	>2000	[3]
2-Generation Reproduction	Rat	NOAEL	449 (mg/kg/day)	[3]
2-Generation Reproduction	Rat	LOAEL	1817 (mg/kg/day)	[3]
12-Month Chronic Feeding	Dog	NOEL	~87 (mg/kg bw/day)	[6]
2-Year Chronic Feeding	Rat	NOEL	~210-270 (mg/kg bw/day)	[6]
Prenatal Developmental Toxicity	Rabbit	NOEL	1000 (mg/kg/day)	[6]

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level;
 NOEL: No Observed Effect Level.

Table 2: Efficacy and Application Rates

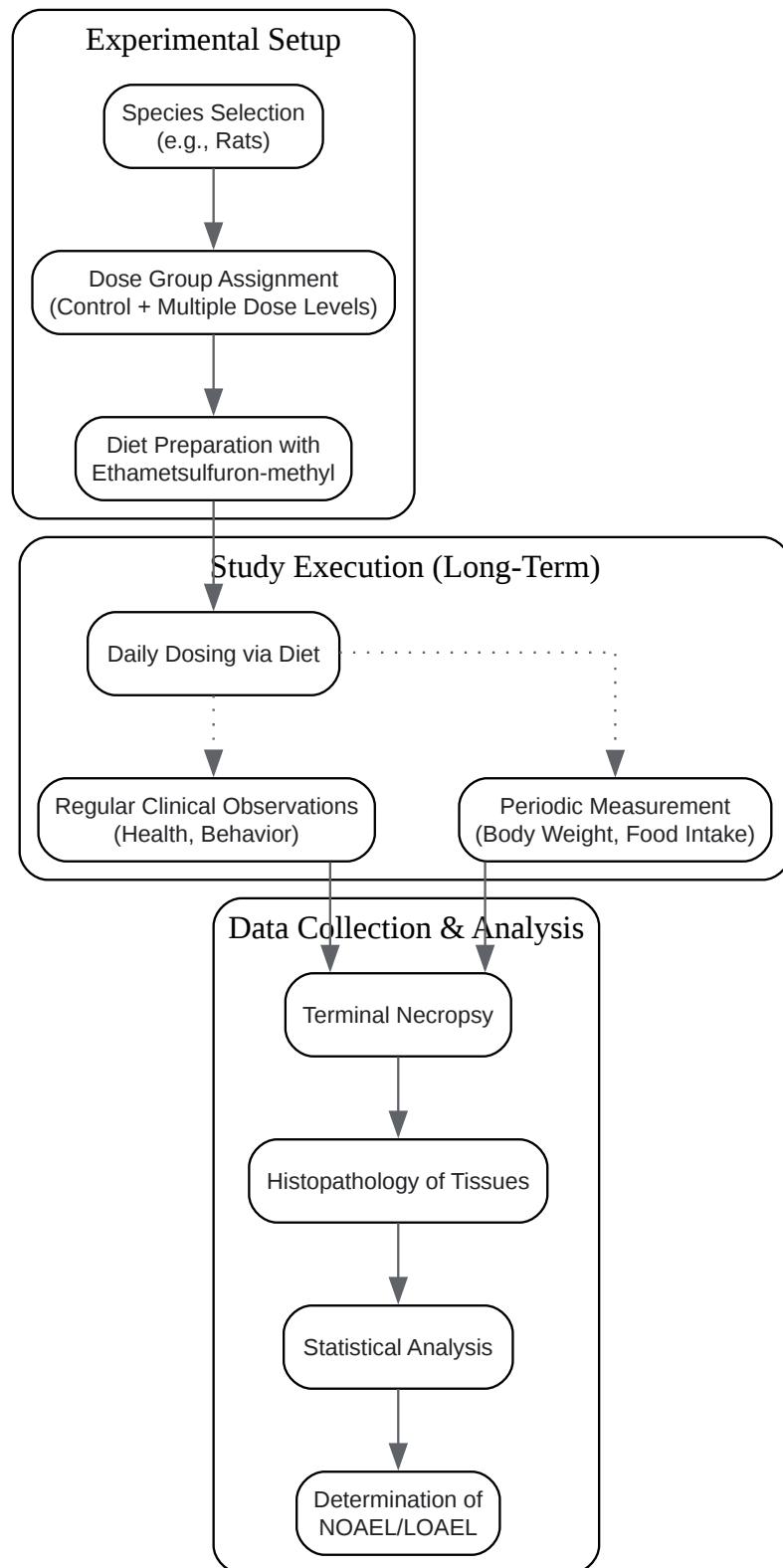
Target Weeds Controlled	Application Rate (g a.i./ha)	Reference(s)
Wild mustard, Stinkweed, Hempnettle, Flixweed, Green Smartweed	15	[2]
Stinkweed, Redroot pigweed	22.5	[2]

a.i./ha: active ingredient per hectare.

Table 3: Environmental Fate and Residue Levels

Parameter	Matrix	Value	Reference(s)
Dissipation Half-Life (DT50)	Dugout Water	30 days	[11]
Degradation Half-Life (t _{1/2}) at 25°C	Paddy Soil	16.35 days	[12]
Degradation Half-Life (t _{1/2}) Field Trial	Paddy Soil	34.66 days	[12]
Residue in Canola (at harvest)	Canola Seed	<0.02 ppm (Limit of Quantitation)	[3]
Proposed U.S. Tolerance	Canola	0.02 ppm	[3]

Experimental Methodologies


Regulatory submissions for **ethametsulfuron-methyl** required a comprehensive battery of standardized toxicological and environmental studies. While detailed protocols are extensive, the general methodologies are outlined below.

Chronic Toxicity and Reproduction Studies

These studies are designed to assess the potential for adverse effects from long-term exposure to a substance.

- **Test System:** Typically involves laboratory animals such as rats or dogs.[\[3\]\[6\]](#)
- **Dose Administration:** **Ethametsulfuron-methyl** is incorporated into the diet at several different concentrations (e.g., 0, 250, 5000, 20000 ppm).[\[2\]\[6\]](#)
- **Duration:** Studies can range from 90 days (subchronic) to 1-2 years (chronic) or span multiple generations for reproduction studies.[\[3\]\[6\]](#)
- **Observations:** Key parameters monitored include clinical signs of toxicity, body weight, food consumption, hematology, clinical chemistry, and comprehensive histopathological examination of tissues and organs.[\[3\]\[6\]](#)

- Data Analysis: Statistical analysis is used to determine dose-response relationships and establish key toxicological endpoints like the NOAEL and LOAEL.[3]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for a chronic toxicity study.

Environmental Fate Studies (Soil Half-Life)

These experiments determine the persistence of the herbicide in the environment.

- Test System: Soil samples are collected and characterized (e.g., pH, organic matter content).
[\[12\]](#)
- Application: A known concentration of **ethametsulfuron**-methyl is applied to the soil samples.
[\[12\]](#)
- Incubation: Samples are incubated under controlled conditions (e.g., temperature, moisture) for a set period.
[\[12\]](#) Field trials are also conducted under real-world environmental conditions.
[\[12\]](#)
- Sampling and Analysis: Sub-samples are taken at various time intervals. The concentration of **ethametsulfuron**-methyl is quantified using analytical methods like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
[\[12\]](#)
- Data Calculation: The degradation rate and half-life ($t_{1/2}$ or DT50) are calculated from the dissipation curve of the herbicide concentration over time.
[\[12\]](#)

Conclusion

Ethametsulfuron-methyl represents a targeted herbicidal solution born from the systematic exploration of sulfonylurea chemistry. Its development provided canola growers with a critical tool for managing broadleaf weed competition. The herbicide's efficacy is rooted in its specific and potent inhibition of the ALS enzyme, a mechanism that is effective at low doses but also necessitates careful management to mitigate the development of weed resistance. The extensive toxicological and environmental data compiled during its registration process indicate a low acute toxicity to mammals and define its persistence in soil and water systems, providing a comprehensive foundation for its safe and effective use in agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. poma.is [poma.is]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. epa.gov [epa.gov]
- 4. Federal Register :: Ethametsulfuron Methyl; Pesticide Tolerance [federalregister.gov]
- 5. Ethametsulfuron-methyl (Ref: DPX-A7881) [sitem.herts.ac.uk]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Ethametsulfuron-methyl | C15H18N6O6S | CID 91756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of Ethametsulfuron-methyl: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054947#ethametsulfuron-methyl-discovery-and-development-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com